molecular formula C15H15N3OS B10809567 N-[2-(4-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine

N-[2-(4-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B10809567
M. Wt: 285.4 g/mol
InChI Key: MROBSSTXSHNAKL-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C15H15N3OS and its molecular weight is 285.4 g/mol. The purity is usually 95%.
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Biological Activity

N-[2-(4-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine is a compound belonging to the thieno[2,3-d]pyrimidine family, which is recognized for its diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H15N3OSC_{15}H_{15}N_{3}OS, with a molecular weight of 285.4 g/mol. The compound features a thieno ring fused with a pyrimidine moiety and a methoxyphenyl substituent at the ethyl position, which enhances its biological activity .

Anticancer Activity

Research indicates that thieno[2,3-d]pyrimidines exhibit significant anticancer properties. This compound has been shown to inhibit various cancer cell lines through different mechanisms:

  • Mechanism of Action : The compound interacts with key proteins involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor) and PI3K (Phosphoinositide 3-Kinase), leading to reduced cell proliferation and increased apoptosis in cancer cells .
  • Cell Line Studies : In vitro studies have demonstrated that this compound exhibits cytotoxicity against several cancer cell lines, including HCT-116 (colon cancer), SKOV3 (ovarian cancer), and U87 (glioblastoma), with IC50 values ranging from 3.83 to 11.94 μM .

Anti-inflammatory Activity

This compound also displays anti-inflammatory effects:

  • Inhibition of COX Enzymes : The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. Preliminary results suggest IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thieno[2,3-d]pyrimidine derivatives:

Compound Name Structure Features Biological Activity
This compoundMethoxyphenyl ethyl substituentAnticancer, anti-inflammatory
N-(4-Methoxyphenyl)thieno[2,3-d]pyrimidin-4-amineMethoxyphenyl groupAnticancer
Thieno[2,3-d]pyrimidin-6-one DerivativesVariable substituents at N6Diverse pharmacological effects
Substituted Phenyl-Thieno DerivativesVarious phenyl substitutionsVaried biological activities

Case Studies

  • Inhibition of Human Gwl Kinase : A study identified potential inhibitors against human Great wall kinase using compounds similar to this compound. Virtual screening indicated strong binding interactions that warrant further investigation as potential therapeutic agents .
  • Antitumor Efficacy in Xenograft Models : In vivo studies demonstrated that similar thieno derivatives significantly reduced tumor growth in xenograft mouse models of pancreatic ductal adenocarcinoma (PDAC) .

Scientific Research Applications

Pharmacological Applications

N-[2-(4-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine belongs to the thieno[2,3-d]pyrimidine family, which is known for diverse pharmacological activities. Below are some key applications:

Anticancer Activity

Research indicates that compounds within the thieno[2,3-d]pyrimidine class exhibit significant anticancer properties. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, derivatives of thieno[2,3-d]pyrimidines have been tested for their efficacy against breast and lung cancer cells, demonstrating promising results in reducing cell viability and inducing apoptosis .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential. Research suggests that it may inhibit key inflammatory pathways, thereby reducing the production of pro-inflammatory cytokines. This property positions it as a candidate for further development in treating inflammatory diseases such as rheumatoid arthritis and other chronic conditions .

Antiviral Properties

Thieno[2,3-d]pyrimidine derivatives have shown antiviral activity against several viral pathogens. This compound has been investigated for its ability to inhibit viral replication in vitro, suggesting potential applications in antiviral drug development .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

StudyObjectiveFindings
Study 1Evaluate anticancer effectsDemonstrated significant cytotoxicity against breast cancer cell lines .
Study 2Investigate anti-inflammatory propertiesShowed inhibition of TNF-alpha production in macrophages .
Study 3Assess antiviral activityInhibited replication of influenza virus in vitro .

Properties

Molecular Formula

C15H15N3OS

Molecular Weight

285.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C15H15N3OS/c1-19-12-4-2-11(3-5-12)6-8-16-14-13-7-9-20-15(13)18-10-17-14/h2-5,7,9-10H,6,8H2,1H3,(H,16,17,18)

InChI Key

MROBSSTXSHNAKL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC2=C3C=CSC3=NC=N2

Origin of Product

United States

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